molecular formula C16H21N3O2 B2428737 1-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-3-phenethylurea CAS No. 1396810-91-5

1-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-3-phenethylurea

Cat. No.: B2428737
CAS No.: 1396810-91-5
M. Wt: 287.363
InChI Key: BIIAZFBXEKLQCZ-UHFFFAOYSA-N
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Description

1-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-3-phenethylurea is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-3-phenethylurea typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolidinone ring, followed by the introduction of the cyclopropyl group. The final step involves the formation of the urea linkage with the phenethyl group. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for scalability. The use of automated reactors and continuous flow systems can enhance efficiency and consistency in production.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-3-phenethylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the urea or phenethyl moieties.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

1-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-3-phenethylurea has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its therapeutic potential in drug discovery, particularly in targeting specific receptors or enzymes.

    Industry: Utilized in the development of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-3-phenethylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. The exact mechanism can vary depending on the biological context and the specific target involved.

Comparison with Similar Compounds

  • 1-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-3,4-dimethylbenzamide
  • N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-ethoxybenzamide
  • N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-3,3-diphenylpropanamide

Uniqueness: 1-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-3-phenethylurea stands out due to its specific combination of functional groups, which confer unique chemical properties and potential applications. Its cyclopropyl group adds strain and reactivity, while the phenethylurea moiety provides opportunities for hydrogen bonding and interaction with biological targets.

Properties

IUPAC Name

1-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-3-(2-phenylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2/c20-15-10-13(11-19(15)14-6-7-14)18-16(21)17-9-8-12-4-2-1-3-5-12/h1-5,13-14H,6-11H2,(H2,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIIAZFBXEKLQCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CC(CC2=O)NC(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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